molecular formula C14H16FN3O4S B2527749 1-(3-Fluoro-5-nitrophenyl)sulfonyl-4-prop-2-ynyl-1,4-diazepane CAS No. 2411300-14-4

1-(3-Fluoro-5-nitrophenyl)sulfonyl-4-prop-2-ynyl-1,4-diazepane

Cat. No. B2527749
CAS RN: 2411300-14-4
M. Wt: 341.36
InChI Key: LVTHUYKPKGACLB-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-nitrophenyl)sulfonyl-4-prop-2-ynyl-1,4-diazepane is a chemical compound that has been studied for its potential use in scientific research. It is a diazepane derivative that has shown promise in various applications due to its unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-nitrophenyl)sulfonyl-4-prop-2-ynyl-1,4-diazepane involves its interaction with the GABA-A receptor. It binds to a specific site on the receptor, causing a conformational change that enhances the inhibitory effect of GABA. This results in an increase in chloride ion influx into the neuron, leading to hyperpolarization and a decrease in neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its interaction with the GABA-A receptor. It has been shown to enhance the inhibitory effect of GABA, leading to a decrease in neuronal excitability. This can result in sedation, anxiolysis, and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-(3-Fluoro-5-nitrophenyl)sulfonyl-4-prop-2-ynyl-1,4-diazepane in lab experiments is its ability to selectively target the GABA-A receptor. This allows for more specific studies of the receptor and its function. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several potential future directions for the study of 1-(3-Fluoro-5-nitrophenyl)sulfonyl-4-prop-2-ynyl-1,4-diazepane. One area of interest is in the development of new anti-cancer agents based on its ability to inhibit cancer cell growth. Another potential area of research is in the development of new drugs for the treatment of neurological disorders such as epilepsy and anxiety disorders.
Conclusion
In conclusion, this compound is a chemical compound that has shown promise in various scientific research applications. Its ability to selectively target the GABA-A receptor makes it a valuable tool for studying the receptor and its function. While there are potential limitations to its use, the future directions for research in this area are promising.

Synthesis Methods

The synthesis of 1-(3-Fluoro-5-nitrophenyl)sulfonyl-4-prop-2-ynyl-1,4-diazepane involves the reaction of 1,4-diazepane with 3-fluoro-5-nitrobenzenesulfonyl chloride and propargyl bromide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain a pure compound.

Scientific Research Applications

1-(3-Fluoro-5-nitrophenyl)sulfonyl-4-prop-2-ynyl-1,4-diazepane has been studied for its potential use in various scientific research applications. One of the primary applications is in the field of neuroscience, where it has been used as a tool to study the GABA-A receptor. It has also been investigated for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

1-(3-fluoro-5-nitrophenyl)sulfonyl-4-prop-2-ynyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O4S/c1-2-4-16-5-3-6-17(8-7-16)23(21,22)14-10-12(15)9-13(11-14)18(19)20/h1,9-11H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTHUYKPKGACLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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